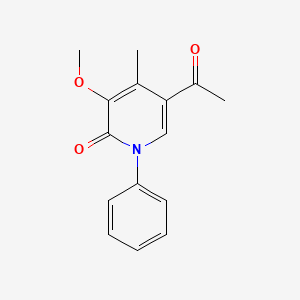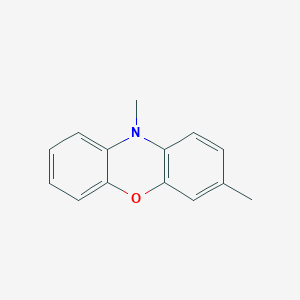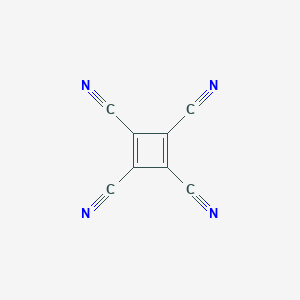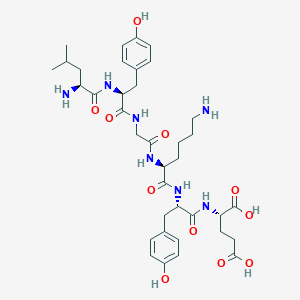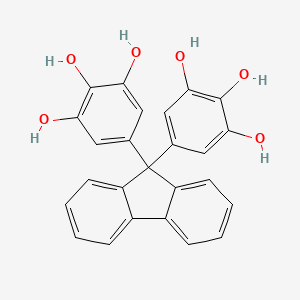
5,5'-(9H-Fluorene-9,9-diyl)di(benzene-1,2,3-triol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(9H-Fluorene-9,9-diyl)di(benzene-1,2,3-triol): is an organic compound characterized by the presence of a fluorene core linked to two benzene-1,2,3-triol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(9H-Fluorene-9,9-diyl)di(benzene-1,2,3-triol) typically involves the reaction of fluorene derivatives with benzene-1,2,3-triol under specific conditions. One common method includes the use of a catalyst to facilitate the coupling reaction between the fluorene core and the benzene-1,2,3-triol groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the benzene-1,2,3-triol moieties.
Reduction: Reduction reactions may target the fluorene core, altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the fluorene and benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrofluorenes.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic and optical properties.
Biology: In biological research, 5,5’-(9H-Fluorene-9,9-diyl)di(benzene-1,2,3-triol) can be used as a probe to study enzyme interactions and metabolic pathways involving phenolic compounds.
Medicine: The compound’s potential antioxidant properties make it a candidate for drug development, particularly in the treatment of diseases associated with oxidative stress.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials with enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism by which 5,5’-(9H-Fluorene-9,9-diyl)di(benzene-1,2,3-triol) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzene-1,2,3-triol moieties can form hydrogen bonds with active sites, influencing the activity of enzymes. Additionally, the fluorene core can interact with hydrophobic regions of proteins, affecting their conformation and function.
Comparison with Similar Compounds
- 5,5’-(9H-Fluorene-9,9-diyl)bis(isobenzofuran-1,3-dione)
- 9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester
- 4,4’-(9H-Fluorene-9,9-diyl)di(benzene-1,2-diol)
Uniqueness: 5,5’-(9H-Fluorene-9,9-diyl)di(benzene-1,2,3-triol) is unique due to the presence of three hydroxyl groups on each benzene ring, which significantly enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other fluorene derivatives and contributes to its diverse applications in various fields.
Properties
CAS No. |
848873-54-1 |
|---|---|
Molecular Formula |
C25H18O6 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
5-[9-(3,4,5-trihydroxyphenyl)fluoren-9-yl]benzene-1,2,3-triol |
InChI |
InChI=1S/C25H18O6/c26-19-9-13(10-20(27)23(19)30)25(14-11-21(28)24(31)22(29)12-14)17-7-3-1-5-15(17)16-6-2-4-8-18(16)25/h1-12,26-31H |
InChI Key |
RYMCQWDAUFYTRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C(=C4)O)O)O)C5=CC(=C(C(=C5)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)
![5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14196238.png)
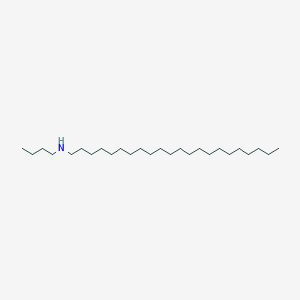
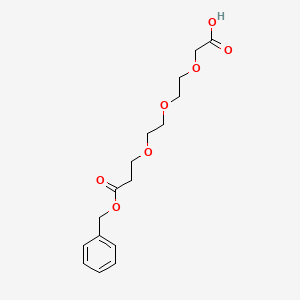
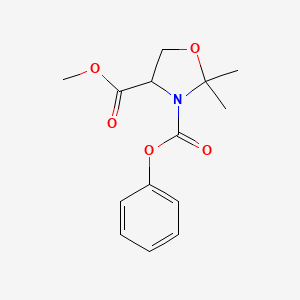
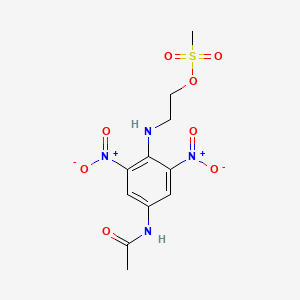
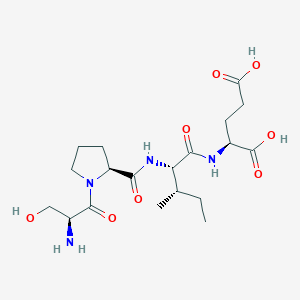
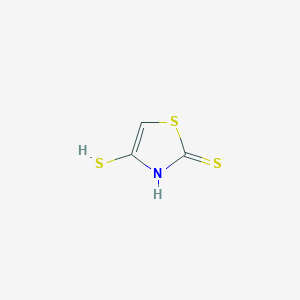
![4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196266.png)
